3-Aminophthalic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLQHUKCXBXUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063879 | |
| Record name | 3-Aminophthalic acid | |
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Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-20-8 | |
| Record name | 3-Aminophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Aminophthalic acid | |
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| Record name | 3-Aminophthalic acid | |
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| Record name | 1,2-Benzenedicarboxylic acid, 3-amino- | |
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| Record name | 3-Aminophthalic acid | |
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| Record name | 3-aminophthalic acid | |
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| Record name | 3-AMINOPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Transformations of 3 Aminophthalic Acid
Established Synthetic Routes to 3-Aminophthalic Acid
The principal and most well-documented methods for synthesizing this compound involve the chemical modification of 3-nitrophthalic acid and the oxidative cleavage of luminol (B1675438).
Reduction of 3-Nitrophthalic Acid
The reduction of the nitro group in 3-nitrophthalic acid to an amine group is a cornerstone of this compound synthesis. This transformation can be achieved through several catalytic and chemical methods.
Catalytic hydrogenation is a widely employed technique for the reduction of 3-nitrophthalic acid. This method typically involves the use of a metal catalyst to facilitate the reaction between hydrogen gas and the nitro compound.
One common approach involves the use of a palladium-on-carbon (Pd/C) catalyst. nbinno.comjst.go.jp For instance, 3-nitrophthalic acid can be reduced to this compound using 5% palladium-charcoal in glacial acetic acid at room temperature and atmospheric pressure. jst.go.jp This method is noted for its high yield. nbinno.com Another variation of this process involves dissolving 3-nitrophthalic acid in an aqueous sodium hydroxide (B78521) solution to form its sodium salt, followed by hydrogenation with hydrogen gas under the catalytic influence of palladium on carbon. patsnap.com This particular method is highlighted for its good product purity, low production cost, and reduced environmental pollution. patsnap.com The reaction is typically carried out at a hydrogen pressure of 0.7-0.9 MPa and a temperature of 55-65°C for approximately 12 hours. patsnap.com
Other catalysts, such as platinum dioxide, have also been utilized in industrial settings. In this process, 3-nitrophthalic acid is hydrogenated in the presence of the catalyst under nitrogen protection and hydrogen pressure. Subsequent complexation with concentrated hydrochloric acid yields this compound hydrochloride dihydrate with a reported yield of 94.6% and a purity of 98.8%. Skeleton nickel has also been mentioned as a potential catalyst for the hydrogenation reaction.
A method for synthesizing 3-aminophthalic anhydride (B1165640), a derivative, involves the catalytic hydrogenation of 3-nitrophthalic anhydride using hydrogen gas at normal pressure in an organic solvent like ethyl acetate (B1210297) or acetone, with a dehydrating agent and a catalyst. google.com This process is considered safe and suitable for industrial production as it avoids the need for high pressure. google.com
An alternative to catalytic hydrogenation is the use of hydrazine (B178648) hydrate (B1144303) as a reducing agent in the presence of a catalyst. This method offers a different pathway for the conversion of 3-nitrophthalic acid to this compound.
A frequently cited method involves dissolving 3-nitrophthalic acid in a sodium hydroxide solution to form its sodium salt. google.com The reduction is then carried out using hydrazine hydrate with a catalyst system of iron trichloride (B1173362) and activated carbon (FeCl₃/C) under reflux conditions. patsnap.com This process is reported to yield this compound with a purity of over 96% and a yield of up to 95%. google.compatsnap.com The reaction typically proceeds by heating the solution to near reflux (around 95°C), followed by the dropwise addition of hydrazine hydrate solution and continued heating for several hours. patsnap.com The molar ratio of 3-nitrophthalic acid to hydrazine hydrate is generally in the range of 1:1.5 to 1:3.5. google.com
This method is considered to have a short technical process, low equipment requirements, a high safety coefficient, and is simple to operate with low production costs, leading to both improved product purity and yield, as well as reduced environmental pollution. google.com
In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. While specific green chemistry approaches for the direct synthesis of this compound are not extensively detailed in the provided results, related research points towards sustainable methodologies.
For example, a green and sustainable one-pot approach has been developed for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) using a carbonaceous bio-based material (NORIT GAC 12-40) in subcritical water. researchgate.netmdpi.com This process, which involves the reduction of a nitro group and oxidation of a formyl group, achieves a 59% yield at 300°C and 90 bar. researchgate.netmdpi.com This suggests the potential for applying similar principles of using water as a solvent and bio-based catalysts to the synthesis of this compound to reduce reliance on hazardous reagents and organic solvents.
Hydrazine Hydrate Reduction with Catalysts
Oxidation of Luminol to this compound
This compound is a well-known product of the oxidation of luminol. wikipedia.org This reaction is the basis for the chemiluminescence phenomenon observed with luminol, which has significant applications in forensic science for the detection of blood traces. wikipedia.orglibretexts.org
The process involves the activation of luminol with an oxidizing agent, typically a solution of hydrogen peroxide and a hydroxide salt in water. libretexts.orgwikipedia.org In the presence of a catalyst, such as the iron in hemoglobin, the hydrogen peroxide decomposes. libretexts.orgwikipedia.org The luminol, upon reacting with the hydroxide, forms a dianion. libretexts.org This dianion is then oxidized, leading to the formation of an unstable organic peroxide that decomposes, losing a molecule of nitrogen and producing this compound in an excited state. libretexts.org As the excited state relaxes to the ground state, it emits a photon of blue light. libretexts.org While this reaction is fundamental to analytical applications, it is not typically employed as a primary synthetic route for the bulk production of this compound.
Advanced Synthetic Strategies for this compound Derivatives
This compound serves as a versatile precursor for the synthesis of various derivatives with applications in pharmaceuticals and materials science. nbinno.com The functional groups of this compound, the amino group and the two carboxylic acid groups, allow for a range of chemical modifications.
For example, this compound can be converted into 3-acetylaminophthalic anhydride by heating it in a mixture of acetic anhydride and glacial acetic acid, with a reported yield of 90%. jst.go.jp The amino group can also undergo substitution reactions with various electrophiles.
Functionalization via Amino Group Reactions
The primary amine on the this compound scaffold is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The nucleophilic nature of this amino group enables it to react with various electrophiles.
One of the most common functionalizations is acylation . For instance, this compound can be acetylated by heating it with a mixture of acetic anhydride and glacial acetic acid. This reaction results in the formation of 3-acetylaminophthalic anhydride, demonstrating a simultaneous reaction of both the amino and carboxyl groups. jst.go.jp The amino group's ability to participate in substitution reactions is fundamental to its role as a precursor in the synthesis of more complex molecules, including pharmaceuticals.
Another significant reaction involving the amino group is the formation of an imine or Schiff base . This occurs when the amine reacts with an aldehyde-containing compound. This type of reaction is crucial in various synthetic pathways. For example, in the Ugi tetrazole four-component reaction, the amino group of the luminol scaffold (a derivative of this compound) acts as the amine component, reacting with an aldehyde, an isocyanide, and an azide (B81097) to form complex heterocyclic structures. nih.gov
Functionalization via Carboxyl Group Reactions
The two adjacent carboxylic acid groups on the this compound ring offer another avenue for chemical modification. These groups can undergo reactions typical of carboxylic acids, leading to the formation of esters, amides, and anhydrides.
Anhydride formation is a characteristic reaction. Heating this compound, particularly after the amino group has been protected by acetylation, leads to the loss of a water molecule from the two carboxyl groups to form a cyclic anhydride, specifically 3-acetylaminophthalic anhydride. jst.go.jp
Esterification is another key transformation. The carboxyl groups can react with alcohols to form esters. For example, Fisher esterification can be employed to covalently bond the carboxyl groups of similar aminobenzoic acids to hydroxyl groups on other molecules or surfaces, such as nanoparticles. jst.go.jp
Furthermore, the carboxyl groups can react with hydrazine (N₂H₄) in a condensation reaction to form a cyclic hydrazide. wikipedia.org This specific reaction, when starting with 3-nitrophthalic acid, is the first step in the synthesis of luminol, where 3-nitrophthalhydrazide (B1587705) is formed as an intermediate before the reduction of the nitro group. wikipedia.orgchegg.com
Multi-component Reactions Incorporating this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.gov The this compound scaffold, particularly in the form of its derivative luminol, can serve as a key building block in such reactions.
A notable example is the Ugi tetrazole four-component reaction (UT-4CR) . In a facile setup, luminol can function as the amine component, reacting with an aldehyde (e.g., isobutyraldehyde), an isocyanide (e.g., tert-butyl isocyanide), and an azide (e.g., trimethylsilyl (B98337) azide) in a solvent like methanol. nih.gov This reaction yields a complex product featuring a tetrazole moiety attached to the luminol framework. nih.gov
Table 1: Example of a Ugi Tetrazole Four-Component Reaction with a Luminol Scaffold
| Component | Role | Example Reagent |
|---|---|---|
| Amine | Nucleophile | Luminol |
| Aldehyde | Electrophile | Isobutyraldehyde |
| Isocyanide | Nucleophile/Electrophile | tert-Butyl isocyanide |
| Azide | Nucleophile | Trimethylsilyl azide |
Data sourced from a study on multi-component reactions involving luminol. nih.gov
The ability of aminobenzoic acids to participate in MCRs highlights their utility in diversity-oriented synthesis. For instance, ortho-aminobenzoic acids can undergo Pd(II)-catalyzed cascade reactions with amines, aldehydes, and carbon monoxide to produce N1,N3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones, although reactions involving nitro-substituted aminobenzoic acids may not proceed. rsc.org
Reaction Mechanisms and Kinetic Studies
Understanding the underlying mechanisms and kinetics of reactions involving this compound is crucial for optimizing synthetic routes and predicting product formation.
Mechanistic Insights into Nitro Group Reduction
The primary industrial synthesis of this compound involves the reduction of its precursor, 3-nitrophthalic acid. nbinno.com Several methods exist, each with a distinct mechanism.
Catalytic Hydrogenation: This process typically uses a metal catalyst like palladium on charcoal or platinic oxide. jst.go.jpprepchem.com The 3-nitrophthalic acid is dissolved in a suitable solvent and subjected to hydrogen gas, which reduces the nitro group to an amine. nbinno.comprepchem.com
Chemical Reduction:
With Hydrazine Hydrate: In the presence of a catalyst such as iron trichloride/carbon, hydrazine hydrate acts as the reducing agent. patsnap.comsmolecule.com The reaction is typically heated to reflux to achieve a high yield. patsnap.com
With Sodium Dithionite (B78146): The reduction of a nitro group to an amine using sodium dithionite (Na₂S₂O₄) is understood to proceed through a transient hydroxylamine (B1172632) intermediate. wikipedia.org
With Tin (Sn) and Hydrochloric Acid (HCl): The Sn/HCl reduction is believed to follow a two-electron transfer mechanism. The process is initiated by the protonation of the nitro group by HCl. Subsequently, the tin metal donates electrons, which converts the protonated nitro group into an amine. Computational studies using Density Functional Theory (DFT) suggest that steric effects from the phthalic acid backbone can influence the kinetics of this reaction.
Table 2: Mechanistic Steps in Nitro Group Reduction
| Reducing Agent | Key Mechanistic Feature | Intermediate/Transition State |
|---|---|---|
| Sodium Dithionite | Stepwise reduction | Transient hydroxylamine |
| Tin (Sn) / HCl | Two-electron transfer | Protonated nitro group |
This table summarizes mechanistic details from various reduction processes. wikipedia.org
Stereochemical Considerations in Derivatives Synthesis
Stereochemistry plays a critical role in the functionality of molecules derived from this compound. The spatial arrangement of atoms can significantly impact a molecule's reactivity and biological interactions.
While this compound itself is achiral, the synthesis of its derivatives can introduce chiral centers. The determination of the exact stereochemical configuration of such derivatives is crucial and can be accomplished using analytical techniques like X-ray crystallography for definitive structural analysis or NMR spectroscopy with chiral shift reagents.
Recent research has provided significant insights into how the geometry of aminobenzoic acid derivatives affects their chemical behavior. Studies involving the incorporation of aminobenzoic acid monomers into polypeptide chains by ribosomes have shown that the stereochemistry of the monomer has a profound impact on reaction efficiency. nih.govosti.gov Specifically, the aromatic ring of these monomers can sterically block the necessary conformational rearrangements within the ribosome's peptidyl transferase center (PTC). osti.govacs.org This interference prevents the "induced fit" required for efficient amide bond formation and disrupts the water network that facilitates the reaction. nih.govosti.gov These findings provide a clear mechanistic rationale for differences in reactivity among aminobenzoic acid derivatives and highlight the critical stereochemical constraints on the size and geometry of monomers that can be processed efficiently. nih.govacs.org
Computational Chemistry and Theoretical Studies of 3 Aminophthalic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-aminophthalic acid.
Electronic Structure and Reactivity Descriptors
The molecular structure of this compound, featuring an electron-donating amino group (-NH₂) and two electron-withdrawing carboxylic acid groups (-COOH) on a benzene (B151609) ring, creates a "push-pull" electronic system. This arrangement leads to intramolecular charge transfer, which significantly influences the molecule's structural parameters and chemical reactivity. The amino group increases electron density in the aromatic ring, while the carboxyl groups withdraw it, a phenomenon that has been studied in similar molecules like 3-aminophthalonitrile (B1596002).
This electronic configuration gives this compound amphoteric properties, allowing it to function as both an acid and a base. rsc.org Computational methods such as Natural Bond Orbital (NBO) analysis can be used to explain these effects by quantifying the electron density transfer and charge stabilization within the molecule. researchgate.net Studies on related aminobenzoic acids have employed DFT and Hartree-Fock (HF) theories to evaluate their electronic structure and appraise various reactivity descriptors. nih.gov
Table 1: Calculated Reactivity and Electronic Properties of Aminobenzoic Acid Analogs
| Compound/Method | Property | Value | Finding | Reference |
|---|---|---|---|---|
| Nitrofurantoin-3-aminobenzoic acid cocrystal | HOMO-LUMO Gap | Lower than individual components | Cocrystal is chemically more reactive and softer than the individual drug and coformer. | researchgate.net |
| 3-Aminosalicylic acid (monomer) | First-order hyperpolarizability | 4.21 × 10⁻³⁰ e.s.u | Potential candidate for nonlinear optical (NLO) materials. | wikipedia.org |
This table is generated based on data from analogous compounds to illustrate the types of properties calculated for this compound.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. ufla.brrsc.org The HOMO is considered the nucleophilic or electron-donating orbital, while the LUMO is the electrophilic or electron-accepting orbital. ufla.br
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular reactivity. wikipedia.org A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For molecules with "push-pull" systems like this compound, inter-fragment orbital mixing plays a key role in determining the frontier orbital energies. sapub.org The electron-donating amino group tends to elevate the HOMO energy, while the electron-withdrawing carboxyl groups lower the LUMO energy, collectively narrowing the HOMO-LUMO gap. sapub.org
Theoretical calculations on related molecules have demonstrated these principles. For instance, studies on a cocrystal of nitrofurantoin (B1679001) and 3-aminobenzoic acid showed that the cocrystal has a smaller HOMO-LUMO gap than its constituent parts, indicating greater reactivity. researchgate.net Similarly, DFT studies on 3-aminophthalonitrile revealed it has a lower HOMO-LUMO gap compared to its 4-amino isomer, enhancing its charge transfer efficiency. These computational insights help explain why certain isomers or molecular complexes are more reactive than others. iucr.org
Intermolecular Interactions and Hydrogen Bonding Networks
The functional groups of this compound—two carboxylic acid groups and one amino group—are prime candidates for forming strong hydrogen bonds. These interactions, primarily of the O-H···O and N-H···O types, are crucial in determining the crystal structure and supramolecular assembly of the compound. researchgate.netroyalsocietypublishing.org Hydrogen bonds are directional, primarily electrostatic interactions that can occur between different molecules (intermolecular) to build complex architectures. rsc.orgresearchgate.net
In the solid state, carboxylic acids commonly form robust hydrogen-bonded dimers via an R₂²(8) ring motif. researchgate.net The amino group can also act as a hydrogen bond donor, interacting with carboxyl or nitro groups on adjacent molecules. researchgate.net The interplay of these interactions can lead to the formation of extensive one-, two-, or three-dimensional hydrogen-bonding networks. researchgate.net For example, a study on 3-(3-aminophthalimido)phthalic acid dihydrate, a derivative, revealed a complex three-dimensional network generated by eight distinct intermolecular hydrogen bonds.
Computational studies, often using DFT functionals like B3LYP or wB97X-D, can be used to theoretically investigate and verify these hydrogen bonding interactions. researchgate.net Such calculations complement experimental techniques like X-ray crystallography to provide a complete picture of the supramolecular structure. researchgate.net
Table 2: Common Hydrogen Bonding Interactions in Aminobenzoic Acid Systems
| Interaction Type | Description | Common Motif | Significance | Reference |
|---|---|---|---|---|
| O-H···O | Carboxylic acid to carboxylic acid | R₂²(8) homodimer | A very common and robust synthon in carboxylic acid crystals. | researchgate.net |
| N-H···O | Amine to carboxyl/nitro | Heterosynthon | Links different molecular units, contributing to network formation. | researchgate.net |
| O-H···N | Carboxylic acid to pyridine/imidazole | R₂²(7) heterodimer | A persistent interaction in cocrystals with N-heterocyclic compounds. | researchgate.net |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations offer dynamic insights into the behavior of this compound, from its preferred shapes to its reaction mechanisms.
Conformational Analysis of this compound and its Derivatives
Conformational analysis can be performed using various computational methods. Molecular dynamics (MD) simulations, for instance, can explore the conformational flexibility of molecules in solution and identify preferred secondary structures. researchgate.net For complex systems, methods that focus on a key subset of torsional coordinates can efficiently identify new energy minima and probable conformations. acs.org These computational analyses, often combined with experimental data from techniques like NMR spectroscopy, provide a detailed understanding of the molecule's three-dimensional structure and flexibility. acs.org
Simulation of Reaction Pathways and Transition States
Molecular dynamics (MD) and quantum chemical calculations are powerful tools for simulating chemical reactions, allowing researchers to explore potential energy surfaces, identify intermediate structures, and characterize transition states. acs.orgelifesciences.org This approach provides a mechanistic understanding that can be difficult to obtain through experiments alone.
For instance, MD simulations have been used to rationalize the photochemical behavior of molecules in confined spaces. nih.gov Ab initio MD simulations can model fragmentation processes, such as the formation of H₃O⁺ from aminobenzoic acid dications following photoionization, a process that requires the migration of multiple hydrogen atoms. acs.org By exploring the potential energy surface, researchers can identify multiple reaction pathways and calculate the activation energies required for each, matching them with experimental data. acs.org
In the context of drug design and biochemistry, computational methods are used to study enzyme-catalyzed reactions. Simulations of the dihydropteroate (B1496061) synthase (DHPS) enzyme, which catalyzes a condensation reaction involving para-aminobenzoic acid, help in understanding inhibitor binding and designing new antimicrobial agents. mdpi.com These simulations can reveal how the conformation of a molecule and its interactions within an active site influence the reaction pathway and the stability of the transition state. nih.gov
Advanced Analytical Methodologies for 3 Aminophthalic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed characterization of 3-aminophthalic acid, providing insights into its structural features, purity, and molecular properties. These techniques rely on the interaction of the molecule with electromagnetic radiation to generate unique spectral fingerprints.
Infrared and Raman Spectroscopy for Structural Elucidation
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups and elucidate the molecular structure of this compound. capes.gov.br IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies. These vibrations, which include stretching and bending modes, are characteristic of the functional groups present. researchgate.net In the case of this compound, the IR spectrum would exhibit characteristic peaks corresponding to the amine (-NH2) group, the carboxylic acid (-COOH) groups, and the aromatic ring. asianpubs.orggoogle.com
Key expected vibrational bands in the IR spectrum of this compound include:
N-H stretching from the amino group.
O-H stretching from the carboxylic acid groups, often appearing as a broad band due to hydrogen bonding.
C=O stretching from the carbonyls of the carboxylic acid groups. acs.org
C-N stretching from the amino group.
C-C stretching within the aromatic ring.
Aromatic C-H stretching and bending modes.
Raman spectroscopy provides complementary information to IR spectroscopy. capes.gov.br It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the energy of the scattered photons corresponds to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the C-C bonds in the aromatic ring. nih.gov The combined use of both IR and Raman spectroscopy allows for a more complete and confident assignment of the vibrational modes and a thorough structural elucidation of this compound. capes.gov.brnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and purity of this compound. asianpubs.orgtcichemicals.com It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). nih.gov
¹H NMR: The proton NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their proximity to each other. The aromatic protons will appear as a complex multiplet pattern in the downfield region of the spectrum due to their distinct electronic environments and spin-spin coupling. The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups will appear as distinct signals, and their chemical shifts can be influenced by the solvent and concentration. spectrabase.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. nih.gov For this compound, one would expect to see distinct signals for the two carboxylic acid carbons and the six carbons of the benzene (B151609) ring. The chemical shifts of these carbons provide valuable information about their electronic environment. google.comspectrabase.com
The purity of a this compound sample can be assessed by the absence of unexpected signals in its NMR spectra. tcichemicals.com The integration of the proton signals can also provide quantitative information about the relative number of protons, further confirming the structure. asianpubs.org
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Compound | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | This compound, hydrochloride | D₂O | Data available spectrabase.comspectrabase.com |
| 3-acetamidophthalimide | DMSO-d₆ | 2.19 (s, 3H), 7.50 (d, J=7.3Hz, 1H), 7.76 (t, J=7.8Hz, 1H), 8.46 (d, J=8.4Hz, 1H), 9.68 (s, 1H), 11.42 (s, 1H) google.com | |
| ¹³C NMR | 3-acetamidophthalimide | DMSO-d₆ | 24.77, 118.11, 118.29, 125.64, 133.27, 136.10, 136.90, 169.14, 169.64, 170.68 google.com |
This table is for illustrative purposes. Actual chemical shifts can vary based on experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. asianpubs.org In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The molecular weight of this compound is 181.15 g/mol . nih.govfishersci.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z of 181. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Common fragmentation pathways for this compound may involve the loss of water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂) from the carboxylic acid groups. The fragmentation of the aromatic ring can also produce characteristic ions. For instance, a prominent peak in the GC-MS data for this compound is observed at m/z 163, which corresponds to the loss of a water molecule. nih.gov Another significant fragment is seen at m/z 119. nih.gov
Different ionization techniques can be employed. For example, electrospray ionization (ESI) is a softer ionization method often used in conjunction with liquid chromatography (LC-MS) that typically results in less fragmentation and a more prominent molecular ion peak. sielc.com
Chromatographic Separation and Detection
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures. These methods are widely used in quality control and trace analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. asianpubs.orgavantorsciences.com It is particularly useful for assessing the purity of the compound and for monitoring chemical reactions where this compound is a product, such as in the chemiluminescence of luminol (B1675438). ccspublishing.org.cnavantorsciences.com
Developing an HPLC method for this compound involves optimizing several parameters:
Stationary Phase (Column): Reversed-phase columns, such as C18 or specialized columns like Newcrom R1, are commonly used for the separation of this compound. sielc.comsielc.com
Mobile Phase: A typical mobile phase for reversed-phase HPLC consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The pH of the aqueous phase is a critical parameter that affects the retention time of the acidic and basic functional groups of this compound. Phosphoric acid or formic acid are often used to control the pH. sielc.comsielc.com
Detection: UV detection is frequently employed, with the wavelength set to an absorbance maximum of this compound (e.g., 210 nm) to ensure high sensitivity. asianpubs.org
Flow Rate and Temperature: These parameters are adjusted to achieve optimal separation efficiency and analysis time.
HPLC methods can be scaled up for preparative separation to isolate impurities for further characterization. sielc.comsielc.com The purity of this compound is often specified by HPLC area percentage, with typical purities being greater than 93% or 98%. avantorsciences.comavantorsciences.com
Table 2: Example HPLC Method Parameters for this compound
| Parameter | Condition | Reference |
| Column | Newcrom R1 (reverse phase) | sielc.comsielc.com |
| Inertsil NH₂ (250 mm x 4.6 mm, 5 µm) | asianpubs.org | |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.comsielc.com |
| Detection | UV at λ = 210 nm | asianpubs.org |
| Flow Rate | 1.0 mL/min | asianpubs.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling
For highly sensitive and selective analysis, especially at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. sielc.com This technique couples the powerful separation capabilities of HPLC with the sensitive and specific detection provided by tandem mass spectrometry.
In LC-MS/MS, the this compound eluting from the HPLC column is ionized (commonly using ESI), and the parent ion is selected in the first mass analyzer. This parent ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and significantly reduces background noise, enabling the detection and quantification of this compound at very low concentrations.
This technique is particularly valuable in applications such as:
Metabolite Profiling: Identifying and quantifying this compound as a metabolite in biological samples. For example, it is the product of the chemiluminescent reaction of luminol, which is used in forensic science and bioanalysis. ccspublishing.org.cncsic.es
Trace Analysis: Detecting minute quantities of this compound in environmental or industrial samples.
For LC-MS applications, the mobile phase composition must be compatible with the mass spectrometer. Therefore, non-volatile buffers like phosphoric acid are replaced with volatile alternatives such as formic acid. sielc.comsielc.com
Electrochemical Characterization and Analysis
The electrochemical properties of this compound and its derivatives are pivotal in understanding their behavior in various applications, from sensors to polymer films. Advanced analytical methodologies such as cyclic voltammetry, chronoamperometry, and electropolymerization studies provide in-depth insights into their redox activity, reaction kinetics, and potential for forming functional polymeric materials.
Cyclic Voltammetry for Redox Behavior
Cyclic voltammetry (CV) is a fundamental technique used to investigate the redox behavior of electroactive species. For this compound and its derivatives, CV reveals key information about their oxidation and reduction processes.
The electrochemical polymerization of 3-aminobenzoic acid (3-ABA), a related compound, has been studied using cyclic voltammetry. During the electropolymerization of 3-ABA on a graphite (B72142) screen-printed electrode, the first potential scan shows an irreversible oxidation of the amino group at +0.85 V, which initiates the polymerization by forming cation radicals. rsc.org As the number of scans increases, new redox peaks appear, corresponding to the deposited oligomeric layer. rsc.org However, these oxidation/reduction peaks are less defined compared to those of aniline (B41778), suggesting the formation of shorter oligomers that may adsorb onto the electrode surface. rsc.org
In studies of poly(3-aminobenzoic acid) (P3ABA) films, CV is used to characterize the electrochemical behavior of the resulting polymer. The redox behavior of these films is influenced by the pH of the electrolyte solution. peacta.org For copolymers of aniline and aminobenzoic acids, the redox-coupled ion exchange is different from that of pure polyaniline due to the presence of the carboxylic group. peacta.org This group can be deprotonated and can compensate for the positive charge formed during oxidation, leading to proton expulsion as the dominant ion exchange process during the first redox peak. peacta.org
The electrochemical behavior of P3ABA films has also been investigated in different electrolytes, such as H2SO4 and HClO4. uobasrah.edu.iqaip.org CV studies show that the type of electrolyte influences the resulting polymeric surface films. uobasrah.edu.iqaip.org The redox peaks observed in aqueous acidic solutions are often sharper and more defined than those in non-aqueous deep eutectic solvents, indicating a difference in the electrochemical response rate. uobasrah.edu.iq
A composite of P3ABA and a cobalt zeolitic benzimidazolate framework (CoZIF) was characterized by cyclic voltammetry on a gold working electrode. The multiscans were acquired within a potential window ranging from -2.0 to 1.2 V at various scan rates. mdpi.com This analysis is crucial for evaluating the electroactivity of the composite material for applications such as the hydrogen evolution reaction. mdpi.com
Chronoamperometry for Electrochemical Kinetics
Chronoamperometry is an electrochemical technique where a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. This method is particularly useful for studying electrochemical kinetics and the mechanisms of electropolymerization.
In the context of this compound derivatives, chronoamperometry has been employed to control the electropolymerization process of poly(3-aminobenzoic acid) (P3ABA). uobasrah.edu.iqaip.orgaip.org By applying a constant potential, films of P3ABA can be deposited on an electrode surface, with the thickness of the film being controlled by the duration of the electrolysis (e.g., 50s, 100s, and 200s). uobasrah.edu.iqaip.orgaip.org The current-time transients recorded during potentiostatic electrodeposition provide information about the nucleation and growth of the polymer film. uobasrah.edu.iqaip.org The charge consumed during electropolymerization can be calculated from these transients and plotted against the square root of time to analyze the deposition process. uobasrah.edu.iqaip.org
Chronoamperometry is also utilized to evaluate the performance of sensors based on P3ABA. For instance, in a non-enzymatic glucose sensor using a composite of P3ABA and silver nanoparticles (AgNPs), chronoamperometry was used to determine the amperometric response to glucose at a constant potential of 0.7 V. mdpi.comscilit.com This allows for the quantitative analysis of glucose by measuring the steady-state current at different concentrations. mdpi.com
The study of reaction kinetics in bioelectrochemical systems also employs chronoamperometry. In experiments with Shewanella oneidensis MR-1, chronoamperometry was used to monitor the current generation of anodic biofilms under potentiostatic control. nih.gov This technique helps in understanding the electron transfer kinetics and the response of the biofilm to changes in substrate concentration. nih.gov
The following table summarizes the electrical charge consumed during the electropolymerization of 1 M 3-aminobenzoic acid films at different time intervals in two different electrolyte solutions, as determined by chronoamperometry. uobasrah.edu.iq
| Electrolyte Solution | Time (s) | Charge (mC) |
| 1 M H2SO4/Ethaline | 50 | 1.8 |
| 100 | 2.5 | |
| 200 | 3.2 | |
| 1 M HClO4/Ethaline | 50 | 0.9 |
| 100 | 1.2 | |
| 200 | 1.6 |
This table was generated based on data from the source. uobasrah.edu.iq
Electropolymerization Studies of this compound Derivatives
Electropolymerization is a versatile method for creating polymer films on conductive surfaces directly from a monomer solution. researchgate.net This technique offers precise control over film thickness and morphology. researchgate.net For derivatives of this compound, electropolymerization is a key process for fabricating functional materials for various electrochemical applications.
The electropolymerization of 3-aminobenzoic acid (3-ABA), a structural analog, typically proceeds via the anodic oxidation of the monomer. researchgate.nettsijournals.com The process is initiated by the formation of a radical cation, which then reacts with other monomers to form oligomers and eventually a polymer film on the electrode surface. rsc.orgresearchgate.net The polymerization can be carried out potentiostatically (at a constant potential) or potentiodynamically (by cycling the potential). uobasrah.edu.iqrsc.org
The mechanism of electropolymerization can be complex and is often compared to that of aniline. rsc.org For luminol, a derivative that produces this compound upon oxidation, the electropolymerization mechanism in acidic solution is thought to involve the electrochemical oxidation of the amino group to form an imidogen (B1232750) group, followed by the formation of a cation-radical and its subsequent recombination to form dimers and then the polymer. rsc.org
Studies on the electropolymerization of 3-ABA have been conducted in various electrolytes, including aqueous acids like H2SO4 and HClO4, as well as non-aqueous deep eutectic solvents. uobasrah.edu.iqaip.org The choice of electrolyte has been shown to affect the morphology and electrochemical properties of the resulting poly(3-aminobenzoic acid) (P3ABA) films. uobasrah.edu.iqaip.org For example, films created in different electrolytes exhibit different surface structures as observed by scanning electron microscopy. uobasrah.edu.iqaip.org
The electropolymerization process can be monitored in real-time using techniques like cyclic voltammetry, where the growth of the polymer film is observed through the increasing redox currents with each potential cycle. rsc.orgtsijournals.com The resulting polymer films, such as those of P3ABA, are often electroactive and can be further characterized by their redox behavior in monomer-free electrolytes. tsijournals.comscirp.org
Derivatives such as N-methacryloyl-3-aminophthalic acid have also been explored for electropolymerization to form matrix composite prepregs on electrically conductive filler materials. google.com
Applications of 3 Aminophthalic Acid in Sensing and Detection Technologies
Chemiluminescent Sensing Systems
Chemiluminescence, the emission of light from a chemical reaction, forms the basis for highly sensitive analytical methods. 3-Aminophthalic acid is a central component in many of these systems, particularly those involving the foundational chemiluminescent reagent, luminol (B1675438).
Role in Luminol-Based Chemiluminescence Mechanisms
The most well-known application of this compound is as the light-emitting species in luminol-based chemiluminescence. researchgate.netnih.gov When luminol is oxidized, typically in the presence of an oxidant like hydrogen peroxide and a catalyst, it forms an unstable intermediate that decomposes to produce this compound in an electronically excited state. libretexts.orgacs.org As this excited molecule returns to its stable ground state, it releases energy in the form of a photon, resulting in a characteristic blue glow. libretexts.org This phenomenon is the cornerstone of various analytical techniques, including its famous use in forensic science to detect trace amounts of blood, where the iron in hemoglobin acts as the catalyst. wikipedia.org
The reaction can be summarized as follows: Luminol + Oxidant (e.g., H₂O₂) + Catalyst → Excited 3-Aminophthalate (B1234034) → 3-Aminophthalate + Light
Studies have shown that the this compound anion itself is highly chemiluminescent in the presence of hydrogen peroxide and a cobalt(II) catalyst, exhibiting a peak wavelength and kinetic profile similar to that of luminol but with a significantly lower background signal. researchgate.netnih.gov The mechanism is speculated to involve the interaction between the this compound anion and singlet oxygen. nih.gov The efficiency of light production is a critical factor, and it has been noted that the decomposition of the luminol-derived peroxide intermediate yields excited 3-aminophthalate with an efficiency of about 4%.
Development of Chemiluminescent Probes and Assays
The inherent chemiluminescence of the luminol/3-aminophthalic acid system has been harnessed to develop a variety of sensitive probes and assays. nih.gov By modifying the luminol structure or the reaction conditions, researchers can create tailored systems for detecting specific analytes. For instance, luminol derivatives have been synthesized to act as advanced chemiluminescence probes with improved performance. ccspublishing.org.cn
These assays are not limited to forensic applications. They are widely used in biochemical analysis for the detection of reactive oxygen species (ROS) such as hydrogen peroxide, superoxide (B77818) anions, and hydroxyl radicals. ccspublishing.org.cn Any analyte that can lead to the generation of ROS can potentially be quantified using a luminol-based chemiluminescent assay. ccspublishing.org.cn Furthermore, these systems are employed in enzyme-linked immunosorbent assays (ELISAs) and other bioanalytical techniques where high sensitivity is paramount. For example, in an electrogenerated chemiluminescence (ECL) biosensing system, hydrogen peroxide generated by an enzymatic reaction can react with luminol to produce light, allowing for the quantification of substrates like glucose, uric acid, and cholesterol. acs.org
Electrochemical Sensor Development
Electrochemical sensors offer another powerful platform for analyte detection, and this compound, or more commonly its isomer 3-aminobenzoic acid, plays a crucial role in the construction of modified electrodes with enhanced sensing capabilities.
Poly(3-aminobenzoic acid) Modified Electrodes for Analyte Detection
Poly(3-aminobenzoic acid) (P3ABA) is a conductive polymer that can be electrochemically deposited onto electrode surfaces to create a stable and functional film. mdpi.comresearchgate.net This polymer film serves as an excellent matrix for immobilizing other materials, such as metallic nanoparticles, to further enhance the sensor's performance. The carboxylic acid groups within the P3ABA structure remain available after polymerization and can be used to covalently link other molecules. researchgate.net
For example, electrodes modified with P3ABA and gold or silver nanoparticles have been developed for the detection of various analytes. mdpi.comresearchgate.net The polymer not only provides a stable support but can also improve the adsorption of the target analyte and facilitate electron transfer, leading to higher sensitivity and selectivity. researchgate.net These modified electrodes have been successfully used to detect substances like the herbicide paraquat (B189505) and human immunoglobulin G. mdpi.comresearchgate.net
Non-Enzymatic Electrochemical Sensing Applications
A significant area of research is the development of non-enzymatic electrochemical sensors, which avoid the stability issues associated with enzymes. P3ABA-modified electrodes have shown great promise in this domain. A notable application is the non-enzymatic detection of glucose. mdpi.comresearcher.liferesearcher.lifescilit.com In one study, a sensor was developed using a composite of P3ABA and silver nanoparticles. mdpi.comresearcher.lifescilit.com While the silver nanoparticles are the primary electrocatalyst for glucose oxidation, the P3ABA film plays a critical role in enhancing the sensor's stability by inhibiting side reactions and reducing background noise. mdpi.com
The performance of such a non-enzymatic glucose sensor is highlighted by its key analytical parameters:
| Parameter | Value |
| Sensitivity | 50.71 µA mM⁻¹ cm⁻² |
| Limit of Detection (LOD) | 0.2 µM |
| Linear Dynamic Range | 1 to 16 mM |
| R² of Linear Response | 0.9989 |
| Data from a study on a non-enzymatic glucose sensor using silver nanoparticles supported on poly(3-aminobenzoic acid). mdpi.com |
These sensors have also been applied to the detection of new psychoactive substances in oral fluid samples, demonstrating the versatility of the P3ABA platform. rsc.org
Molecularly Imprinted Polymer Scaffolds for Selective Sensing
Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule (the template). Poly(3-aminobenzoic acid) has been utilized as a functional monomer in the creation of molecularly imprinted polymers (MIPs) for highly selective sensing applications. researchgate.netresearchgate.net
In this approach, the P3ABA polymer is formed in the presence of the analyte of interest. After polymerization, the template molecule is removed, leaving behind cavities in the polymer matrix that are complementary in shape and functionality to the target analyte. This "molecular memory" allows the MIP-based sensor to selectively bind to the target molecule even in the presence of structurally similar compounds.
A sensor for the detection of Vitamin B6 was fabricated using an electropolymerized MIP of 3-aminobenzoic acid on a carbon fiber paper electrode. researchgate.net This sensor demonstrated good selectivity and a linear response over a wide concentration range. researchgate.net
Performance of a Vitamin B6 MIP Sensor:
| Parameter | Value |
| Linear Range | 0.6 µM to 700 µM |
| Limit of Detection (LOD) | 0.010 µM |
| Imprinting Factor (β) | 3.50 |
| Data from a study on a molecularly imprinted scaffold based on poly(3-aminobenzoic acid) for the electrochemical sensing of Vitamin B6. researchgate.net |
The imprinting factor indicates the enhanced selectivity of the MIP sensor compared to a non-imprinted polymer. This technology has also been explored for the detection of other molecules like tryptamine.
Optical Chemosensors Based on this compound Derivatives
Optical chemosensors are devices that utilize a change in optical properties, such as fluorescence or color, to detect the presence of a specific analyte. Derivatives of this compound have emerged as versatile platforms for the development of such sensors due to their inherent photophysical properties, which can be modulated upon interaction with target molecules. These derivatives are broadly categorized into two main classes for sensing applications: those based on the luminol framework, which primarily operate through chemiluminescence, and those based on the 3-aminophthalimide (B167264) scaffold, which are typically fluorescent.
A significant portion of optical chemosensors derived from this compound are based on its hydrazide derivative, luminol (5-amino-2,3-dihydro-1,4-phthalazinedione). nih.gov The chemiluminescence of luminol, a process where light is emitted as a result of a chemical reaction, is a well-established analytical method. nih.govx-mol.net The reaction typically involves the oxidation of luminol in the presence of a catalyst and an oxidizing agent, such as hydrogen peroxide, leading to the formation of an excited-state 3-aminophthalate dianion that emits a characteristic blue light upon relaxation to the ground state. x-mol.nettandfonline.com This light emission can be detected by the naked eye or with a luminometer. tandfonline.comresearchgate.net
Research has focused on modifying the luminol structure to enhance its chemiluminescent properties and to develop sensors for a variety of analytes. For instance, a copolymer decorated with luminol and superbase moieties has been synthesized for the detection of reactive oxygen species (ROS) like hydrogen peroxide. tandfonline.com In this system, the presence of H₂O₂ triggers the oxidation of luminol to this compound, resulting in a strong blue light emission that is detectable by the naked eye under mild conditions. tandfonline.com Another study developed a turn-on fluorescent sensor for sulfur mustard using luminol in an ionic liquid medium, where the detection is realized at room temperature and can be visualized as a green fluorescence within a minute at higher analyte concentrations. uni-koeln.de Furthermore, a portable chemiluminescence sensor utilizing luminol embedded in a silica-polymer composite has been developed for the in-situ determination of organic amino nitrogen and ammonium (B1175870) in water samples. researchgate.net This sensor operates on the principle that the analyte reacts with hypochlorite (B82951), and the remaining hypochlorite then reacts with the luminol sensor to produce a luminescent signal that is inversely proportional to the nitrogen concentration. researchgate.net
Beyond the well-known luminol, other derivatives of this compound, particularly N-substituted 3-aminophthalimides, have been investigated for their fluorescent properties and potential in optical sensing. These compounds serve as fluorophores whose emission characteristics can be tuned by altering the substituent at the nitrogen atom of the imide ring. nih.gov A study on seven N-phthalimide derivatives with an amino group at the 3-position of the phenylene ring revealed that these compounds emit light in the blue spectral region, with quantum yields ranging from 2% to 68% depending on the N-substituent and the solvent. nih.gov The electroluminescence properties of these derivatives have been demonstrated in organic light-emitting diodes (OLEDs), showcasing their potential as emitters in optical devices. nih.gov
The synthesis of such derivatives often starts from this compound, which is converted to 3-aminophthalimide. uoa.gr This intermediate can then be further modified. For example, urea-phthalimide derivatives have been proposed for the development of new sensors. uni-koeln.de The general approach involves creating donor-acceptor systems where the phthalimide (B116566) acts as the electron-accepting moiety, and the photophysical properties are sensitive to the molecular environment and interactions with analytes. researchgate.net
The following tables summarize the research findings on optical chemosensors based on this compound derivatives.
Table 1: Chemiluminescent Sensors Based on Luminol Derivatives
| Derivative/System | Analyte | Principle of Detection | Key Findings |
| Luminol and superbase decorated copolymer | Reactive Oxygen Species (H₂O₂) | Chemiluminescence | Upon addition of hydrogen peroxide, the luminol is oxidized to this compound, generating a striking blue light emission detectable by the naked eye. tandfonline.com |
| Luminol in ionic liquid | Sulfur Mustard | Turn-on Fluorescence/Chromogenic | Exhibits fluorescence detection of sulfur mustard within seconds at room temperature. uni-koeln.de Higher concentrations lead to a visible green color. uni-koeln.de |
| Luminol doped silica-polymer | Organic Amino Nitrogen and Ammonium | Chemiluminescence | The sensor releases luminol, which reacts with remaining hypochlorite after reaction with the analyte, producing a signal inversely proportional to the analyte concentration. researchgate.net The detection limit is around 10 µg·L⁻¹ as N. researchgate.net |
Table 2: Fluorescent Sensors Based on 3-Aminophthalimide Derivatives
| Derivative/System | Potential Application | Optical Properties | Key Findings |
| N-phenyl substituted 3-aminophthalimides | Emitters in OLEDs | Blue fluorescence emission | Quantum yields range from 2% to 68% depending on the substituent and solvent. nih.gov The HOMO energy level is below -5.81 eV, and the energy-band gap is below 3 eV. nih.gov |
| Urea-phthalimide derivatives from 3-aminophthalimide | Anion and peroxide sensors | Not specified | A synthetic route involving the Curtius rearrangement allows for the conversion of aromatic carboxylic acids into ureas, providing a platform for new sensors. uni-koeln.de |
Research in Material Science and Engineering Applications
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial as it dictates the structure, porosity, and functional properties of the resulting framework.
3-Aminophthalic acid is a valuable organic linker for the synthesis of MOFs and coordination polymers. tcichemicals.com Its structure, featuring a benzene (B151609) ring with two adjacent carboxylic acid groups and one amino group, allows it to function as a versatile building block in the assembly of these advanced materials. smolecule.com The carboxylic acid groups can coordinate with metal centers, while the amino group can either remain as a functional site within the pores or participate in further reactions.
Research has demonstrated its use in creating novel coordination polymers. For instance, in the synthesis of a cobalt(II) coordination polymer, this compound was observed to undergo an interesting in situ acylation reaction during the framework's formation. researchgate.net This highlights the reactive potential of the ligand under solvothermal conditions, leading to more complex and unique final structures. The ability of this compound to form these frameworks makes it a key component in the design of new materials with specific architectural and chemical properties. smolecule.comresearchgate.net
By selecting different metal ions or introducing other auxiliary ligands, the framework assembled with this compound can be systematically varied. researchgate.net Furthermore, the pendant amino group on the benzene ring provides a reactive handle for post-synthetic modification. This process allows for the covalent attachment of other functional molecules after the initial MOF has been constructed, enabling the precise tuning of the pore environment, surface chemistry, and, consequently, the material's properties for specific applications like gas storage or catalysis. acs.org
This compound as a Ligand in MOF Synthesis
Polymeric Materials and Composites
The synthesis of polymers from functional monomers is a cornerstone of materials science, leading to materials with a wide range of properties. Electropolymerization is a common technique used to create thin, conductive polymer films directly on an electrode surface.
While the electropolymerization of related aniline (B41778) derivatives, such as aminobenzoic acids, is well-documented, specific research on the direct electropolymerization of this compound is not widely reported in the available literature. The presence of two carboxylic acid groups alongside the polymerizable amino group complicates the reaction compared to simpler monosubstituted anilines.
Given the limited information on the successful polymerization of this compound, the properties and advanced applications of its corresponding polymer are not detailed in current scientific literature.
Electropolymerization of this compound and its Impact on Material Properties
Advanced Functional Materials Development
This compound is a cornerstone in the development of advanced functional materials, particularly in the field of chemiluminescence. Its significance stems from its role as the light-emitting species in the well-known luminol (B1675438) reaction. ccspublishing.org.cn When luminol is oxidized, typically by hydrogen peroxide in the presence of a catalyst, it forms an unstable intermediate that decomposes to produce this compound in an electronically excited state. acs.orgmdpi.com The relaxation of this excited molecule to its ground state results in the emission of a characteristic blue light. acs.org
This chemiluminescent property is harnessed in various high-stakes applications:
Forensic Science : The luminol reaction is famously used at crime scenes to detect trace amounts of blood. The iron within hemoglobin acts as a catalyst for the reaction, and the resulting glow reveals the location of bloodstains that are invisible to the naked eye. smolecule.com
Analytical Chemistry and Biosensing : The principle of electrochemiluminescence (ECL), where the light-emitting reaction is triggered by an electrochemical process, utilizes the luminol/3-aminophthalic acid system for highly sensitive detection assays. frontiersin.org Researchers have developed advanced immunosensors that confine gold nanoparticles (AuNPs) within porous materials like metal-organic frameworks. acs.orgfrontiersin.org In these systems, the AuNPs catalyze the ECL reaction, significantly amplifying the signal. This allows for the ultrasensitive detection of disease biomarkers, such as procalcitonin, by measuring changes in light emission when the target molecule binds to the sensor. frontiersin.org The excited this compound (3-AP²⁻*) is the final emitter whose signal is measured. frontiersin.org
Biological and Biomedical Research Applications
Biological Activity and Therapeutic Potential
3-Aminophthalic acid has garnered significant interest in biological and biomedical research due to its diverse activities. It serves as a crucial intermediate in the synthesis of various compounds with therapeutic potential. nbinno.com
Derivatives of this compound have shown promise as antimicrobial agents. Research has demonstrated that certain derivatives exhibit activity against both multidrug-resistant bacteria and fungi. nih.gov For instance, studies have explored the synthesis of this compound azo dyes and other derivatives as potential antibacterial agents. ijsat.org The core structure of this compound can be incorporated into larger molecules to create novel antimicrobial candidates. Some synthesized derivatives have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential for new antimicrobial drug development. nih.gov The mechanism of action is thought to involve the interference with essential bacterial enzyme systems, such as those required for cell wall synthesis.
Furthermore, this compound has been investigated as a component in the development of peptidomimetics with antimicrobial properties. mdpi.com Specifically, 3-(4-hydroxypiperidine-1-yl) phthalic acid has demonstrated potent inhibitory activity against metallo-β-lactamase, an enzyme that confers resistance to β-lactam antibiotics. nih.gov The substitution at various positions on the phthalic acid ring has been shown to influence the antimicrobial and pharmacokinetic properties of resulting compounds. semanticscholar.org Schiff bases derived from 3-aminobenzoic acid, a related compound, have also been synthesized and studied for their antibacterial and antifungal activities. researchgate.netaustinpublishinggroup.comresearchgate.net
This compound and its derivatives are utilized in the study of enzyme reactions and protein interactions. The structural features of this compound, including its amino and carboxyl groups, allow it to interact with biological molecules through mechanisms like hydrogen bonding. This makes it a valuable tool in biochemical assays for investigating enzyme mechanisms and cellular processes. For example, it can act as a substrate or inhibitor in enzymatic reactions, providing insights into their function. The binding of substituted benzoic acids, including 3-aminobenzoic acid, to proteins like bovine serum albumin has been studied to understand these interactions better. mdpi.com
This compound and its derivatives have been investigated for their potential anticancer properties. Some studies suggest that its structural similarity to other bioactive compounds enables it to interact with cellular pathways involved in cancer progression. Research has shown that certain derivatives of this compound can induce apoptosis (programmed cell death) in cancer cell lines in vitro. For instance, acetyl derivatives of 3-aminophthalate (B1234034) have demonstrated anticancer activity. biosynth.com
The development of novel anticancer agents often involves the synthesis of derivatives of compounds like 3-aminobenzoic acid and 2-mercaptobenzimidazole, which have shown significant activity against cancer cell lines such as human colorectal carcinoma (HCT-116). nih.gov Similarly, thiosemicarbazone derivatives of p-aminobenzoic acid have exhibited potent anticancer activity. scilit.com Research into Schiff base metal complexes has also indicated their potential as anticancer agents, with some showing activity against the A-549 cancer cell line. researchgate.net Furthermore, various polycyclic derivatives incorporating structures related to aminobenzoic acid have been synthesized and evaluated for their anticancer effects against several human carcinoma cell lines. mdpi.com The modification of related structures, like para-aminobenzoic acid, has led to the development of compounds with significant anti-inflammatory and anticancer properties in preclinical models. conicet.gov.ar
A significant recent development in the application of this compound is its identification as a novel ligand for the E3 ubiquitin ligase cereblon (CRBN). researchgate.netnih.govrsc.org This discovery has paved the way for its use in an innovative cancer therapy strategy known as targeted protein degradation. Specifically, this compound has been incorporated into oligonucleotide-based PROTACs (Proteolysis-Targeting Chimeras), termed O'PROTACs. researchgate.netnih.govnih.gov
O'PROTACs are designed to selectively degrade disease-causing proteins. In this context, this compound acts as the component that recruits the CRBN E3 ligase. nih.govdundee.ac.uk This recruitment initiates the ubiquitination and subsequent proteasomal degradation of a specific target protein. dundee.ac.ukresearchgate.net Researchers have successfully developed a phthalic acid-based O'PROTAC that effectively degrades the ERG transcription factor, a protein implicated in certain cancers. researchgate.netnih.govrsc.orgnih.gov This O'PROTAC demonstrated efficacy comparable to those based on traditional immunomodulatory drugs (IMiDs) like pomalidomide, with the added benefits of greater chemical stability and lower cost. nih.gov The discovery of this compound as a CRBN ligand offers a new and valuable tool for the development of PROTACs, particularly O'PROTACs, for therapeutic purposes. researchgate.netnih.govrsc.orgnih.gov
Anticancer Research and Target Interaction
Biosynthesis and Metabolic Pathways
This compound is notably recognized as the light-emitting product of the oxidation of luminol (B1675438). wikipedia.org This chemiluminescent reaction is famously utilized in forensic science to detect trace amounts of blood. The iron present in hemoglobin acts as a catalyst for the reaction between luminol and an oxidizing agent like hydrogen peroxide, leading to the formation of an excited state of 3-aminophthalate, which then emits a characteristic blue glow as it returns to its ground state. wikipedia.orgsmolecule.com While it is a key component in this well-known biochemical reaction, this compound itself is primarily synthesized chemically for research and industrial purposes. The common method for its synthesis involves the reduction of 3-nitrophthalic acid. prepchem.comgoogle.com
Engineered Biosynthesis Pathways for Aminobenzoic Acids
Currently, there is a lack of specific research detailing the engineered biosynthesis pathways for this compound. However, related research in the field of metabolic engineering has focused on other isomers of aminobenzoic acid. For instance, studies have successfully established microbial biosynthesis systems for the de novo production of 3-aminobenzoic acid (3-ABA) from glucose. nih.govrutgers.edu In these approaches, the 3-ABA biosynthetic pathway was reconstituted in Escherichia coli, coupling a 3-aminobenzoic acid synthase with the engineered shikimate pathway. rutgers.edu Further optimization through co-culture engineering has been shown to significantly improve production yields. nih.govrutgers.edu While these advancements highlight the potential of metabolic engineering for producing aminobenzoic acids, specific pathways for the biosynthesis of this compound have not been detailed in the available literature.
Biochemical Assays and Diagnostics
This compound is a key molecule in certain biochemical assays and diagnostic applications, primarily due to its role in chemiluminescence.
This compound is utilized in the study of enzyme reactions and protein interactions. Its formation as a product in specific enzymatic reactions allows researchers to investigate enzyme mechanisms. A notable example is its role as a metabolite in the oxidation of luminol, a reaction catalyzed by enzymes like horseradish peroxidase. 16streets.com The interaction of this compound with enzymes and metal ions can also catalyze its luminescent properties, a phenomenon that is harnessed for various detection methods in biological samples. wikipedia.org The study of its anion form, which is highly chemiluminescent, provides insights into reactions involving hydrogen peroxide and catalysts like cobalt (II). wikipedia.org
The most prominent application of this compound is in forensic science as the light-emitting product of the luminol reaction for detecting latent bloodstains. wikipedia.org When a mixture of luminol and an oxidizing agent, typically hydrogen peroxide, is sprayed on a surface, the iron present in the hemoglobin of red blood cells acts as a catalyst. wikipedia.orgwikiwand.com This catalytic reaction leads to the oxidation of luminol, producing this compound in an excited electronic state. fishersci.co.uk As it returns to its ground state, it emits a characteristic blue glow, a phenomenon known as chemiluminescence. wikipedia.orgfishersci.co.uk
This method is exceptionally sensitive, capable of detecting minute traces of blood that are not visible to the naked eye, even if attempts have been made to wash them away. fishersci.co.ukcenmed.com The blue glow, which lasts for about 30 seconds after application, can be observed in a darkened room and documented with long-exposure photography. wikiwand.com
Key aspects of the luminol reaction in forensics:
| Feature | Description |
|---|---|
| Reactants | Luminol, Hydrogen Peroxide |
| Catalyst | Iron in Hemoglobin |
| Product | 3-Aminophthalate (excited state) |
| Observation | Blue chemiluminescence |
| Sensitivity | Can detect blood at dilutions of one in a million. fishersci.co.uk |
While highly effective, the luminol test is not without its limitations. False-positive results can occur due to the presence of other substances that can also catalyze the reaction, such as copper compounds, certain bleaches, and horseradish. wikiwand.comcenmed.com
Environmental Applications and Remediation Research
Photocatalytic Degradation Processes
Photocatalysis has emerged as a significant area of research for environmental remediation, targeting the degradation of persistent organic pollutants. While direct studies on the photocatalytic degradation of 3-aminophthalic acid are not extensively documented, research on related aromatic compounds, such as para-aminobenzoic acid (PABA), provides insights into the potential processes. For instance, the heterogeneous photocatalytic degradation of PABA has been effectively demonstrated using titanium dioxide (TiO₂) under both artificial and solar illumination, indicating that similar aminobenzoic structures can be broken down through these methods fishersci.canih.gov. The efficiency of such processes is influenced by factors including the type of photocatalyst, pH, and the presence of oxidants like hydrogen peroxide fishersci.ca.
The connection between this compound and photocatalysis is most prominently observed through its role as a product in the chemiluminescence of luminol (B1675438). This process involves the generation of reactive oxygen species, which are central to photocatalytic degradation mechanisms wikipedia.orgmdpi.com.
Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies designed to mineralize organic pollutants into simpler, harmless substances like CO₂, H₂O, and inorganic salts sigmaaldrich.com. These processes are characterized by the in-situ generation of highly reactive and non-selective oxidants, primarily the hydroxyl radical (•OH) sigmaaldrich.comnih.govrsc.org. AOPs encompass various methods, including UV/H₂O₂, UV/O₃, Fenton (Fe²⁺/H₂O₂), and heterogeneous photocatalysis (e.g., UV/TiO₂) sigmaaldrich.comrsc.org.
The most direct involvement of this compound in an AOP is as the terminal light-emitting product in the oxidation of luminol wikipedia.orgsmolecule.com. The luminol reaction, frequently catalyzed by iron in hemoglobin or other catalysts in the presence of hydrogen peroxide, is a classic example of chemiluminescence driven by an oxidative process wikipedia.orgsmolecule.com. This reaction is, in essence, an AOP where luminol is oxidized, leading to the formation of an excited-state 3-aminophthalate (B1234034) anion that releases energy as light wikipedia.orgfishersci.co.uk. While this specific AOP is renowned for its analytical applications in forensics for blood detection, it demonstrates the principles of how related chemical structures participate in and are transformed by powerful oxidative reactions wikipedia.orguni.lu.
The study of persulfate-based AOPs, which generate sulfate (B86663) radicals (SO₄•⁻), has shown that these processes can effectively degrade compounds with electron-rich moieties, such as amino groups (-NH₂) found in aromatic compounds nih.govmdpi.com. This suggests that compounds like this compound would be susceptible to degradation by such AOPs, although specific studies targeting it for environmental remediation are limited.
The mechanism of heterogeneous photocatalysis, typically using a semiconductor like titanium dioxide (TiO₂), is initiated by the absorption of photons with energy equal to or greater than the semiconductor's band gap mdpi.comresearchgate.net. This creates an electron-hole pair (e⁻-h⁺). The generated holes in the valence band are powerful oxidizing agents, while the electrons in the conduction band can react with adsorbed molecular oxygen (O₂) to produce superoxide (B77818) radicals (•O₂⁻) mdpi.comresearchgate.net.
These primary species lead to a cascade of reactions that generate other reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and, most importantly, the highly oxidative hydroxyl radical (•OH) frontiersin.orgnih.gov. These ROS are responsible for the non-selective degradation of organic pollutants researchgate.net.
Luminol (LH₂) is oxidized, often by •OH and •O₂⁻, losing two electrons and two protons to form an unstable azaquinone intermediate mdpi.com.
This intermediate reacts with a peroxide species (like hydroperoxide, HO₂⁻, formed from H₂O₂) fishersci.co.uk.
The resulting peroxide adduct is unstable and decomposes, releasing nitrogen gas (N₂) and forming this compound in an electronically excited state (3-APA*) fishersci.co.uk.
The excited 3-aminophthalate relaxes to its ground state by emitting a photon of light (chemiluminescence) wikipedia.orgmdpi.com.
This mechanism highlights the interaction of an aminophthalate structure with key ROS. The superoxide radical (•O₂⁻) and hydrogen peroxide are crucial reactants, and their presence can be detected using luminol chemiluminescence, where the intensity of the emitted light from the resulting this compound is measured mdpi.com.
| Reactive Oxygen Species (ROS) | Role in Photocatalysis and Luminol Oxidation |
| Hydroxyl Radical (•OH) | A primary, highly reactive oxidant in many AOPs, capable of initiating the oxidation of organic molecules, including luminol. researchgate.net |
| Superoxide Radical (•O₂⁻) | Formed from the reaction of conduction band electrons with O₂. It is a key reactant in the oxidation of luminol to form the excited 3-aminophthalate. mdpi.com |
| Hydrogen Peroxide (H₂O₂) | A common oxidant in AOPs and a reactant in the luminol reaction, leading to the formation of the light-emitting species. wikipedia.org16streets.com |
| Singlet Oxygen (¹O₂) | Another potential ROS in certain photocatalytic systems that can contribute to the degradation of organic compounds. researchgate.net |
Role in Advanced Oxidation Processes (AOPs)
Environmental Monitoring and Analysis
The unique properties of aromatic amines and their derivatives are harnessed for the development of tools for environmental monitoring. This compound itself is a key analytical target in forensic science, where its chemiluminescent generation from luminol allows for the detection of trace amounts of blood fishersci.noeasychem.org. Beyond this specific application, the broader class of aminobenzoic acids is being explored for creating sensors to detect various environmental pollutants.
While this compound is not commonly used as the primary building block for environmental sensors, its close structural relative, 3-aminobenzoic acid, has been successfully used to create electrochemical sensors. Researchers have developed sensors based on poly(3-aminobenzoic acid) (P3ABA) films combined with nanomaterials like silver nanoparticles (AgNPs) or gold nanoparticles (AuNPs) dntb.gov.uaresearchgate.net.
These composite materials are used to modify electrodes, enhancing their sensitivity and selectivity for detecting various environmental contaminants. For example, a sensor using a poly(3-aminobenzoic acid)/graphene oxide-gold nanoparticle composite on a screen-printed carbon electrode was developed for the sensitive detection of the herbicide paraquat (B189505) in water researchgate.net. Similarly, a non-enzymatic electrochemical sensor for glucose was fabricated using a composite of P3ABA and silver nanoparticles, demonstrating the polymer's role in enhancing sensor stability and performance dntb.gov.ua. These examples show that polymers derived from aminobenzoic acids are effective materials for constructing electrochemical sensing platforms for environmental and analytical applications.
Green Chemistry Principles in this compound Chemistry
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and increasing energy efficiency mdpi.comrsc.org.
In the context of this compound, green chemistry principles have been applied primarily to its synthesis. Historically, the reduction of 3-nitrophthalic acid to produce this compound involved methods like iron powder reduction, which often suffered from low yields (50-60%) and significant environmental pollution nih.gov.
A greener alternative has been developed and patented, which involves the reduction of 3-nitrophthalic acid using hydrazine (B178648) hydrate (B1144303) in an aqueous sodium hydroxide (B78521) solution with a catalyst. This method offers several advantages in line with green chemistry principles:
Higher Yield: It achieves a product yield of over 95% nih.gov.
Higher Purity: The resulting this compound has a purity of ≥96% nih.gov.
Reduced Waste: The high yield and purity reduce the amount of waste generated per unit of product.
Safer Process: The technical process is shorter, and the operational requirements are simpler and safer compared to older methods like catalytic hydrogenation which can be dangerous and require high-cost catalysts smolecule.comnih.gov.
This improved synthesis pathway demonstrates a practical application of green chemistry by creating a more efficient and environmentally benign process for producing an important chemical intermediate.
Future Directions and Emerging Research Areas
Integration of Artificial Intelligence and Machine Learning in 3-Aminophthalic Acid Research
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how research on molecules like this compound is conducted. Machine learning (ML) models are being developed to accelerate discovery and optimization processes, reducing the time and cost associated with laboratory experiments. beilstein-journals.orgresearchgate.net
Key applications include:
Prediction of Reaction Outcomes: AI and ML algorithms can be trained on vast datasets of chemical reactions to predict the yield and optimal conditions for the synthesis of this compound and its derivatives. beilstein-journals.org For instance, artificial neural networks (ANN) and support vector machines (SVM) have been successfully used to predict the enzymatic synthesis yield of esters derived from phthalic anhydride (B1165640), demonstrating the feasibility of these techniques. arxiv.org This predictive power allows chemists to focus on the most promising synthetic routes, enhancing efficiency and minimizing waste. beilstein-journals.org
Screening of Bioactive Derivatives: A significant challenge in drug discovery is screening vast libraries of molecules for potential therapeutic effects. AI-driven platforms like ADMET-AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds derived from a this compound scaffold. greenstonebio.com By using graph neural networks, these tools can rapidly filter large numbers of virtual molecules, identifying candidates with favorable pharmacokinetic and safety profiles for further experimental validation. greenstonebio.com
Materials Discovery: In materials science, AI tools are being developed to predict the adsorption properties of molecules on various surfaces. rsc.org An AI-driven tool, AIMAP, has been created to predict how molecules will structure themselves upon adsorption, a critical factor for applications in catalysis and separations. rsc.org This approach could be used to design new materials based on this compound for specific functions by predicting how its derivatives will interact with metal surfaces or form complex frameworks.
Nanotechnology and Nanomaterials Integration for Enhanced Applications
The functional groups on this compound make it an ideal building block for the bottom-up construction of advanced nanomaterials. Its ability to act as an organic linker molecule that connects metal ions is a key area of research. nih.govacs.orgtcichemicals.com
Metal-Organic Frameworks (MOFs): this compound and its isomers are used as organic ligands to create MOFs. smolecule.comgoogle.comrsc.org These are highly porous, crystalline materials with vast internal surface areas, making them suitable for applications in gas storage, chemical separations, and catalysis. tcichemicals.comsmolecule.com The amino group of the linker can be used to introduce specific functionalities into the MOF, such as basic sites that can enhance the selective capture of CO2. rsc.org
Functionalized Nanoparticles: The compound can be used to functionalize nanoparticles, imparting specific chemical properties. For example, research has explored luminol-reduced gold nanoparticles for sensor applications. ncats.io Luminol (B1675438) itself is oxidized into an excited state of 3-aminophthalate (B1234034), which then emits light—a chemiluminescent property that is the basis for its use in detecting blood in forensics. smolecule.comwikipedia.org This light-emitting property can be integrated into nanosystems. For instance, polymers decorated with luminol moieties can act as self-reporting systems for detecting reactive oxygen species (ROS), a significant area in nanomedicine and diagnostics. rsc.org
Sustainable Synthesis and Circular Economy Approaches
There is a growing imperative within the chemical industry to develop manufacturing processes that are environmentally benign and align with the principles of a circular economy. chemiehoch3.destrategicallies.co.uknumberanalytics.compwc.com This involves minimizing waste, reducing the use of hazardous substances, and designing processes that are energy efficient.
Current synthesis of this compound often involves the chemical reduction of 3-nitrophthalic acid. nbinno.comgoogle.com While effective, traditional methods can use harsh reagents or produce significant waste. google.com Future research is focused on greener alternatives:
Catalytic Hydrogenation: The use of hydrogen gas with a palladium-on-carbon catalyst is a cleaner method for reducing the nitro group, with water as the only byproduct. patsnap.com This approach avoids more hazardous reducing agents like hydrazine (B178648) hydrate (B1144303), which is used in some conventional syntheses. smolecule.comgoogle.compatsnap.com
Biocatalysis and Green Solvents: Emerging research demonstrates the potential for using enzymes (biocatalysts) and environmentally friendly solvents for synthesizing related aromatic amines. Laccase enzymes have been used for the polymerization of aniline (B41778) and 3-aminobenzoic acid in deep eutectic solvents, which are biodegradable and have low toxicity. publichealthtoxicology.com Similarly, a green "one-pot" process for producing 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) has been achieved using a bio-based carbon catalyst in subcritical water. mdpi.com These approaches represent a promising future direction for the sustainable production of this compound.
Circular Economy Principles: A circular economy aims to decouple economic growth from resource consumption by reusing and recycling materials. cefic.org For fine chemicals like this compound, this could involve developing processes that utilize byproducts from other industries as starting materials or designing products that can be easily deconstructed and recycled at the end of their life. chemiehoch3.destrategicallies.co.uk
Exploration of Novel Bioactive this compound Scaffolds
In medicinal chemistry, a "scaffold" is a core molecular structure upon which new drugs are built. This compound is an attractive scaffold because its rigid structure and multiple functionalization points allow for the systematic design of new bioactive molecules. smolecule.com
Targeted Protein Degradation: A groundbreaking discovery identified this compound as a new ligand for cereblon (CRBN), an E3 ubiquitin ligase. rsc.org This has enabled the development of a novel class of PROTACs (Proteolysis-Targeting Chimeras). rsc.org PROTACs are molecules that induce the degradation of specific disease-causing proteins, and the discovery of a phthalic acid-based ligand expands the toolkit for creating these next-generation therapeutics. rsc.org
Enzyme Inhibition: Derivatives of this compound are being designed as potent enzyme inhibitors. Researchers have synthesized 3,6-disubstituted phthalic acid derivatives that show powerful inhibitory activity against IMP-1 metallo-β-lactamase, an enzyme that confers antibiotic resistance to bacteria like Pseudomonas aeruginosa. nih.gov This work presents a promising strategy for overcoming drug resistance. The compound is also a known precursor for Apremilast, a drug used to treat psoriatic arthritis. nbinno.comchemicalbook.com
Development of New Analogs: Scientists are actively creating and testing new analogs based on the this compound core for various therapeutic effects. Studies have explored the synthesis of derivatives with potential anti-inflammatory and analgesic activities. researchgate.net The versatility of the scaffold allows for its use in creating a wide range of compounds targeting different biological pathways. bibliotekanauki.plrsc.org
Q & A
Q. What statistical approaches are recommended for analyzing clustered data in studies involving this compound’s biological effects?
- Analytical Framework : Apply mixed-effects models to account for repeated measurements (e.g., dose-response curves). Use principal component analysis (PCA) to reduce dimensionality in multi-omics datasets (e.g., proteomic changes post-PROTAC treatment) .
Q. How can researchers ensure reproducibility in synthesizing this compound-based compounds for peer-reviewed studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
